Lirafugratinib Hydrochloride

Catalog No.
S16194188
CAS No.
2688040-45-9
M.F
C28H25ClFN7O2
M. Wt
546.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lirafugratinib Hydrochloride

CAS Number

2688040-45-9

Product Name

Lirafugratinib Hydrochloride

IUPAC Name

N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide;hydrochloride

Molecular Formula

C28H25ClFN7O2

Molecular Weight

546.0 g/mol

InChI

InChI=1S/C28H24FN7O2.ClH/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28;/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33);1H

InChI Key

HLGJPRBWELSHLI-UHFFFAOYSA-N

SMILES

Array

Lirafugratinib Hydrochloride is the hydrochloride salt form of lirafugratinib, an orally bioavailable inhibitor of the fibroblast growth factor receptor 2 (FGFR2), with potential antineoplastic activity. Upon oral administration, lirafugratinib binds to and inhibits FGFR2, which results in the inhibition of FGFR2-mediated signal transduction pathways. This inhibits the proliferation of FGFR2-overexpressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays a key role in cellular proliferation, migration and survival.
LIRAFUGRATINIB HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
See also: Lirafugratinib (has active moiety).

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

545.1742289 Da

Monoisotopic Mass

545.1742289 Da

Heavy Atom Count

39

UNII

4P76F4XM3B

Dates

Last modified: 10-13-2025

Explore Compound Types